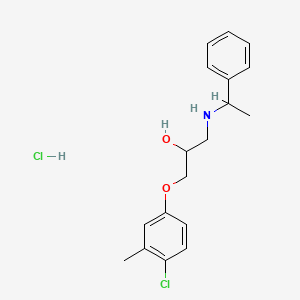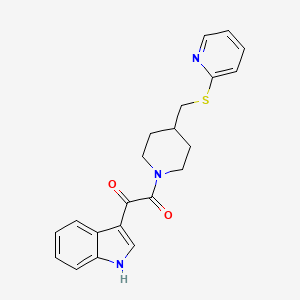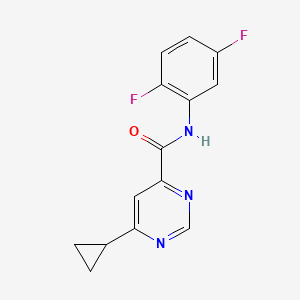
N-méthyl-N-(2-méthylsulfanyléthyl)-carbamate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate” is a type of carbamate compound . Carbamates are ester compounds of carbamic acid . They are widely used in various industries, including the textile and polymer industries, as a reactive intermediate . They are also used in the manufacture of pharmaceuticals, insecticides, and urethane .
Synthesis Analysis
Carbamates can be synthesized by the reaction of methanol and urea . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis
The molecular structure of carbamates is based on structures generated from information available in various databases . The molecular formula of “Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate” is not explicitly mentioned in the search results, but it can be inferred based on the name of the compound.Chemical Reactions Analysis
Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .Applications De Recherche Scientifique
Synthèse d'antibiotiques
N-méthyl-N-(2-méthylsulfanyléthyl)-carbamate de méthyle: est un intermédiaire clé dans la synthèse d'antibiotiques avancés comme la céftolozane. La céftolozane est un antibiotique céphalosporine de cinquième génération ayant un large spectre d'activité contre les bactéries Gram-positives et Gram-négatives, y compris les souches multirésistantes .
Formation de carbamates à partir de CO2
Le composé joue un rôle dans la capture de CO2 par les amines, ce qui est une stratégie de synthèse attrayante pour la formation de carbamates. Ce processus peut être médié par des superbases, telles que la 1,1,3,3-tétraméthylguanidine (TMG), et est significatif pour la conception de nouvelles stratégies de synthèse de carbamates .
Détection de fluorescence des réactions enzymatiques
En tant que lien auto-immolant, ce composé peut être utilisé pour la détection de fluorescence des réactions enzymatiques. Lors de la formation d'un groupe carboxylate, le carbamate triméthylique subit une cyclisation intramoléculaire pour libérer un fluorophore, ce qui est utile pour surveiller les activités enzymatiques .
Processus de sorption des gaz
Dans les processus industriels de sorption des gaz, la capacité du composé à former des carbamates avec le CO2 est utilisée. Ceci est particulièrement pertinent dans le contexte de la capture de CO2 catalysée par les amines, qui est largement utilisée dans l'industrie pour la purification et la séquestration des gaz .
Applications de la chimie verte
Le rôle du composé dans la capture de CO2 et la formation subséquente de carbamate s'aligne sur les principes de la chimie verte. Il fournit une voie non toxique, bon marché et facilement disponible pour la synthèse de divers produits chimiques, réduisant l'impact environnemental de la production chimique .
Synthèse de produits naturels
Les carbamates sont essentiels dans la synthèse de produits naturels. Le composé en question peut être utilisé pour synthétiser des molécules complexes qui se trouvent dans la nature, contribuant à la découverte et à la production de nouveaux médicaments et substances bioactives .
Fabrication de produits chimiques fins
La réactivité du composé avec le CO2 et les amines en fait un atout précieux dans la fabrication de produits chimiques fins. Ces produits chimiques sont utilisés dans une large gamme d'applications, y compris les produits pharmaceutiques, les produits agrochimiques et la science des matériaux .
Recherche pharmaceutique
En recherche pharmaceutique, le composé est utilisé pour développer de nouvelles formulations et systèmes de délivrance de médicaments. Sa capacité à réagir avec divers substrats en fait un outil polyvalent pour créer des promédicaments et améliorer l'efficacité des médicaments .
Safety and Hazards
Methyl carbamate is known to be a carcinogen in rats, but not in mice . It is also known to the state of California to cause cancer per Proposition 65 . It is used primarily in the textile and polymer industries as a reactive intermediate . In the textile industry, it is used in the manufacture of dimethylol methyl carbamate-based resins that are applied on polyester cotton blend fabrics as durable-press finishes .
Mécanisme D'action
Target of Action
Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate, also known as EN300-4996285, is a carbamate compound . Carbamates are known to be useful protecting groups for amines, which are essential for the synthesis of peptides . Therefore, the primary targets of EN300-4996285 are likely to be amines in biochemical pathways.
Mode of Action
The interaction of EN300-4996285 with its targets involves the formation of carbamates from amines . This process can be installed and removed under relatively mild conditions . The carbamate protecting groups, such as the one formed by EN300-4996285, can be removed with strong acid or heat .
Biochemical Pathways
The action of EN300-4996285 affects the biochemical pathways involving amines, particularly those related to peptide synthesis . By acting as a protecting group for amines, EN300-4996285 can influence the formation of peptides, which are crucial components of proteins and play significant roles in various biological functions.
Result of Action
The molecular and cellular effects of EN300-4996285’s action primarily involve the protection of amines during peptide synthesis . This protection can prevent unwanted side reactions, thereby ensuring the correct formation of peptides. The removal of the carbamate protecting group then allows the peptides to perform their biological functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of EN300-4996285. Factors such as pH can affect the installation and removal of the carbamate protecting group . Additionally, the presence of other reactive substances can potentially interfere with its action.
Propriétés
IUPAC Name |
methyl N-methyl-N-(2-methylsulfanylethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-7(4-5-10-3)6(8)9-2/h4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNUNAVLDWUNIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1603297-08-0 |
Source


|
| Record name | methyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2364011.png)
![(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2364012.png)
![2-(4-ethoxyphenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2364014.png)
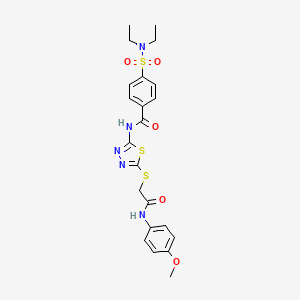
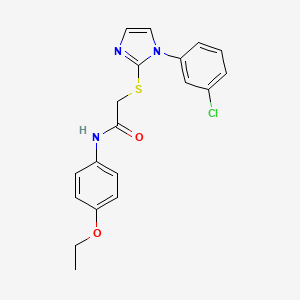
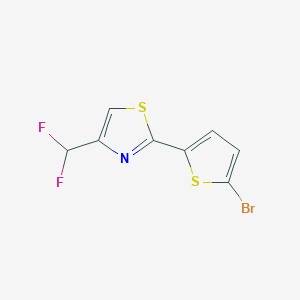

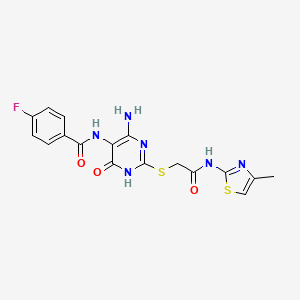

![2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2364027.png)
